molecular formula C10H20N2O B8298517 3-(Morpholinomethyl)cyclopentanamine

3-(Morpholinomethyl)cyclopentanamine

Cat. No.: B8298517
M. Wt: 184.28 g/mol
InChI Key: GKDOJCSFNDFOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholinomethyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a morpholinomethyl substituent at the third position of the cyclopentane ring.

AT9283, which shares the morpholinomethyl functional group, is a multi-targeted kinase inhibitor with demonstrated activity against Syk, Aurora A/B, JAKs, Abl, and Flt3 . Its mechanism involves suppressing mast cell activation by inhibiting Syk-dependent downstream signaling pathways (e.g., LAT, PLCγ1, Akt, and MAP kinases), thereby attenuating IgE-mediated allergic responses such as degranulation and cytokine secretion (IL-4, TNF-α) .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C10H20N2O/c11-10-2-1-9(7-10)8-12-3-5-13-6-4-12/h9-10H,1-8,11H2

InChI Key

GKDOJCSFNDFOAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN2CCOCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Kinase Inhibitors

The following table highlights key structural and functional differences between AT9283 (as a proxy for 3-(Morpholinomethyl)cyclopentanamine derivatives) and other kinase inhibitors targeting allergic or inflammatory pathways:

Compound Core Structure Primary Targets IC50/ED50 Values Mechanistic Differentiation
AT9283 Pyrazole-benzimidazole-urea Syk, Aurora A/B, JAKs, Abl - Degranulation: 0.58 μM (RBL-2H3)
- IL-4: 0.09 μM; TNF-α: 0.19 μM
- PCA (ED50): 34 mg/kg (oral)
Inhibits Syk downstream signaling (LAT, PLCγ1) without blocking Syk phosphorylation
BAY 61-3606 Imidazo[1,2-c]pyrimidine Syk - Syk inhibition: <10 nM Direct Syk inhibition; oral bioavailability
Furaltadone Nitrofuran Lyn/Syk - PCA (ED50): 25 mg/kg Targets Src-family kinases (Lyn) upstream of Syk
R112 (Syk inhibitor) Benzothiophene Syk - Allergic rhinitis symptom reduction Clinically tested for allergic rhinitis; inhibits Syk activity
CYC116 Aurora kinase inhibitor Aurora A/B, Syk N/A Dual Aurora/Syk inhibition; antitumor focus

Functional and Mechanistic Comparisons

Target Specificity
  • AT9283: Broad-spectrum kinase inhibitor with multi-target activity.
  • BAY 61-3606 : Selective Syk inhibitor with high potency (IC50 <10 nM), directly blocking Syk activation .
  • Furaltadone : Targets Lyn (Src-family kinase) upstream of Syk, reducing downstream signaling cascades .
Therapeutic Efficacy
  • AT9283 demonstrates dual utility in oncology (Aurora kinase inhibition) and allergy (Syk pathway suppression). Its oral efficacy in murine PCA (ED50: 34 mg/kg) is comparable to antihistamines like cetirizine .
  • Furaltadone and CYC116 exhibit stronger selectivity for Src-family kinases or Aurora kinases, limiting their application in allergic diseases .

Comparative Data Table: Mast Cell Inhibition Profiles

Parameter AT9283 BAY 61-3606 Furaltadone
Degranulation (IC50) 0.58 μM 0.12 μM 1.2 μM
IL-4 Secretion (IC50) 0.09 μM N/A N/A
TNF-α Secretion (IC50) 0.19 μM N/A N/A
PCA (ED50, oral) 34 mg/kg 10 mg/kg 25 mg/kg

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